
Diethyl (2-methylprop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methylprop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4. It is a diester of malonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its clear, colorless appearance and is used as a starting material in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the malonate anion attacks the alkyl halide, resulting in the formation of the desired diester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium ethoxide as a base and various alkyl halides as starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methylprop-1-en-1-yl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methylprop-1-en-1-yl)propanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl (2-methylprop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups in the compound are highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Diethyl (2-methylprop-1-en-1-yl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: Similar in structure but lacks the alkyl substituent on the double bond.
Diethyl ethylmalonate: Contains an ethyl group instead of the 2-methylprop-1-en-1-yl group.
Diethyl allylmalonate: Contains an allyl group instead of the 2-methylprop-1-en-1-yl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to other malonate esters.
Eigenschaften
CAS-Nummer |
71310-18-4 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
diethyl 2-(2-methylprop-1-enyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
QVRLAWPULMAEDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C=C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



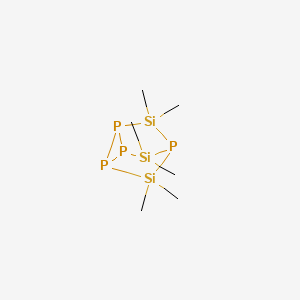



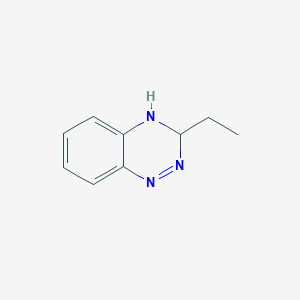

![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
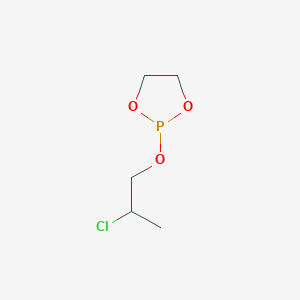
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
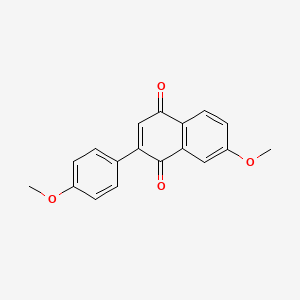
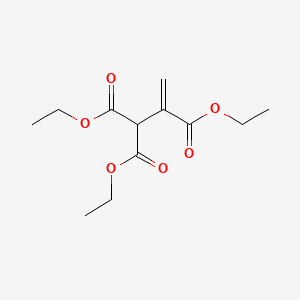

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
